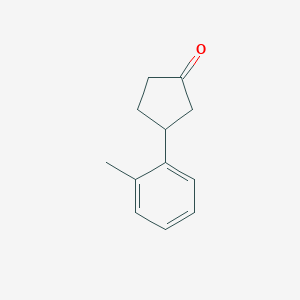

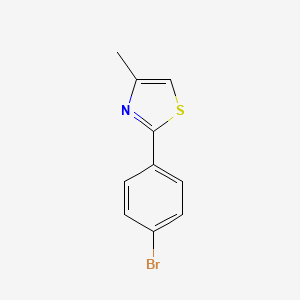

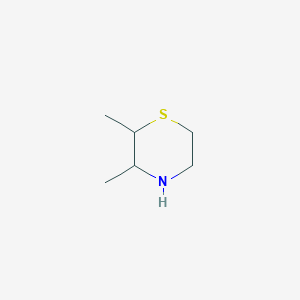

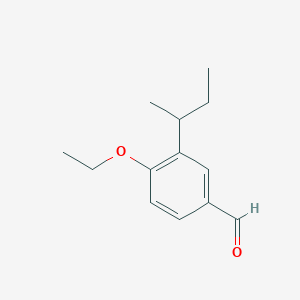

![molecular formula C13H19NO B1395495 3-[2-(Tert-butyl)phenoxy]azetidine CAS No. 1146956-90-2](/img/structure/B1395495.png)

3-[2-(Tert-butyl)phenoxy]azetidine

説明

科学的研究の応用

Synthesis of Stable Radicals

- Application Summary: The interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride led to the formation of one-dimensional coordination polymers .

- Methods of Application: The process involves chemical oxidation of the ligand by PbO2 or K3 [Fe(CN) 6], as well as exposure to UV irradiation .

- Results: The process led to the formation of free radicals with g = 2.0024, which were stable for several days in solutions and more than 1 month in solid samples .

Bioconversion by Paenibacillus odorifer

- Application Summary: Two compounds containing tert-butylphenol groups were produced during the culture of Paenibacillus odorifer, a bacterial strain associated with the crustose lichen, Rhizocarpon geographicum .

- Methods of Application: The compounds were identified by one-dimensional (1D) and two-dimensional (2D) NMR and high-resolution electrospray ionisation mass spectrometry (HRESIMS) spectroscopic analyses .

- Results: Compound 1 exhibited significant cytotoxicity against B16 murine melanoma and HaCaT human keratinocyte cell lines with micromolar half maximal inhibitory concentration (IC 50) values .

Antioxidative Properties in Polystyrene

- Application Summary: 2,6-di-tert-butylphenol modified polystyrene was synthesized and its antioxidative properties were studied .

- Methods of Application: The specific methods of synthesis and testing were not detailed in the search results .

- Results: The results or outcomes of this application were not specified in the search results .

Synthesis of Antibacterial Compounds

- Application Summary: Azetidines have been prepared by various methods and are used in the synthesis of penicillins and cephalosporins, which are classes of drugs known as β-lactams . These drugs are used to combat bacterial infections .

- Methods of Application: The synthesis of these drugs often starts with 6-APA and 7-ACA, which are essential starting materials .

- Results: The development of new lactam derivatives has been extensively explored in medicinal chemistry due to their broad spectrum of biological properties .

Synthesis of Complex Ligands

- Application Summary: A tert-butyl-phenyl-substituted tetrapyridophenazine ligand was synthesized and its Ru (ii) complexes were studied .

- Methods of Application: The specific methods of synthesis and testing were not detailed in the search results .

- Results: The results or outcomes of this application were not specified in the search results .

Chemical Manufacturing

- Application Summary: Tert-butyl [2-(bromomethyl)phenoxy]acetate, a compound related to “3-[2-(Tert-butyl)phenoxy]azetidine”, is available for purchase from chemical suppliers .

- Methods of Application: This compound could potentially be used as a starting material or intermediate in various chemical reactions .

- Results: The specific applications and outcomes would depend on the particular reactions and processes in which this compound is used .

Synthesis of Antibacterial Compounds

- Application Summary: Azetidines have been prepared by various methods and are used in the synthesis of penicillins and cephalosporins, which are classes of drugs known as β-lactams . These drugs are used to combat bacterial infections .

- Methods of Application: The synthesis of these drugs often starts with 6-APA and 7-ACA, which are essential starting materials .

- Results: The development of new lactam derivatives has been extensively explored in medicinal chemistry due to their broad spectrum of biological properties .

Crystal Structure of a Monomeric Phenoxyl Radical

- Application Summary: Crystals of the 2,4,6-tri-tert-butylphenoxyl radical have been isolated and characterized by X-ray diffraction .

- Methods of Application: The specific methods of synthesis and testing were not detailed in the search results .

- Results: Calculations have been performed that give the distribution of spin density in the radical .

Chemical Manufacturing

- Application Summary: “3-[2-(Tert-butyl)phenoxy]azetidine” is available for purchase from chemical suppliers .

- Methods of Application: This compound could potentially be used as a starting material or intermediate in various chemical reactions .

- Results: The specific applications and outcomes would depend on the particular reactions and processes in which this compound is used .

特性

IUPAC Name |

3-(2-tert-butylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)11-6-4-5-7-12(11)15-10-8-14-9-10/h4-7,10,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMWTGOSPDTLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Tert-butyl)phenoxy]azetidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

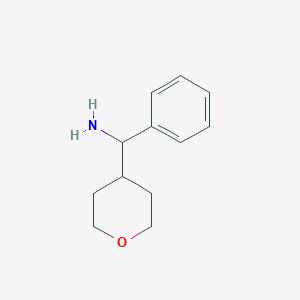

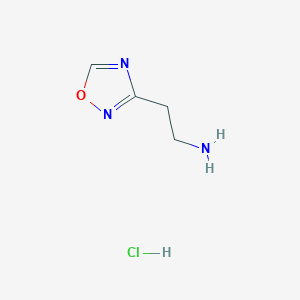

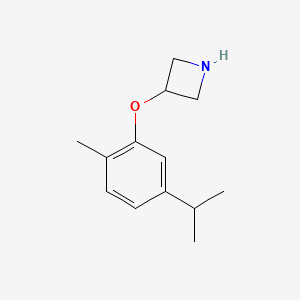

![3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1395420.png)